6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction conditions often include the presence of a palladium catalyst and a suitable solvent . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:
Borylation: This compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can also undergo hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, pinacolborane, and various solvents. The major products formed depend on the specific reaction conditions and the nature of the starting materials.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and other medicinal applications.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one involves its ability to form stable bonds with other molecules. The boron atom in the dioxaborolane ring can interact with various molecular targets, facilitating reactions such as borylation and hydroboration . These interactions are crucial for its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar compounds to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one include:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
These compounds share the dioxaborolane ring but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the dioxaborolane ring with the benzimidazol-2-one moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H17BN2O3 |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)16-11(17)15-9/h5-8H,1-4H3,(H,16,17) |
InChI Key |
ZYSSMMWRNKYZBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2C=CC3=NC(=O)NC3=C2 |
Origin of Product |
United States |
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